molecular formula C15H17N3O3S B14359737 2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide CAS No. 90233-78-6

2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide

Cat. No.: B14359737
CAS No.: 90233-78-6
M. Wt: 319.4 g/mol
InChI Key: YESYHKDOAOZSRF-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide is an organic compound with a complex structure that includes both sulfonamide and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the dimethylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the dimethylsulfamoyl group.

Scientific Research Applications

2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzamide moiety can interact with hydrophobic pockets in receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide is unique due to the combination of sulfonamide and benzamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90233-78-6

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(dimethylsulfamoylamino)-N-phenylbenzamide

InChI

InChI=1S/C15H17N3O3S/c1-18(2)22(20,21)17-14-11-7-6-10-13(14)15(19)16-12-8-4-3-5-9-12/h3-11,17H,1-2H3,(H,16,19)

InChI Key

YESYHKDOAOZSRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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